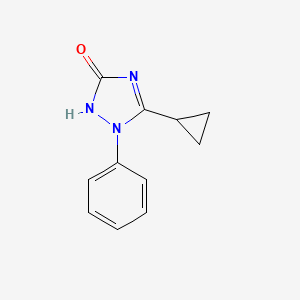![molecular formula C15H13NO4 B7503424 4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)
4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl ring substituted with a hydroxyphenylcarbamoyl group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-Hydroxyphenyl)carbamoyl]benzaldehyde.
Reduction: Formation of 4-[(2-Hydroxyphenyl)carbamoyl]phenylamine.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenylcarbamoyl group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Hydroxyphenyl)carbamoyl]benzoic acid
- 4-[(2-Hydroxyphenyl)carbamoyl]phenyl methyl ether
- 4-[(2-Hydroxyphenyl)carbamoyl]phenyl propionate
Uniqueness
4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group provides additional versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
[4-[(2-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)20-12-8-6-11(7-9-12)15(19)16-13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIRWRNQYFMVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
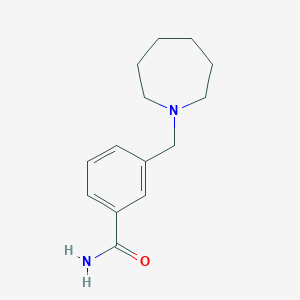
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)
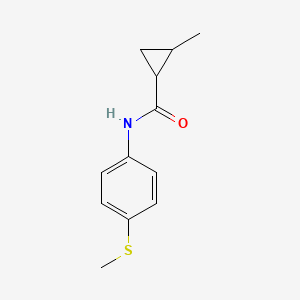
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503371.png)
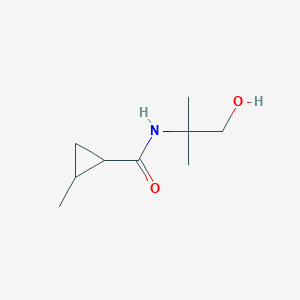
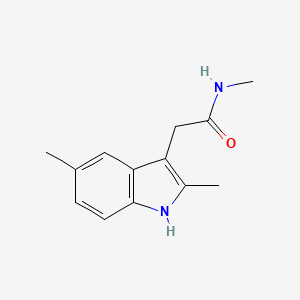
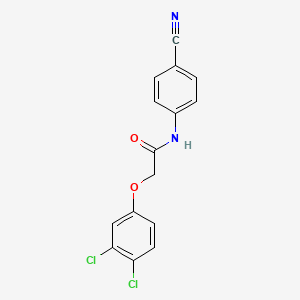
![4-(4-cyclopentylpiperazin-1-yl)-N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxobutanamide](/img/structure/B7503410.png)
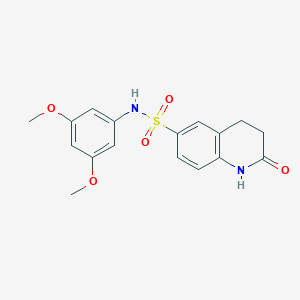
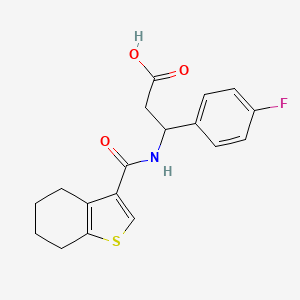
![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)
![Ethyl 4-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]piperidine-1-carboxylate](/img/structure/B7503437.png)
![N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7503440.png)
